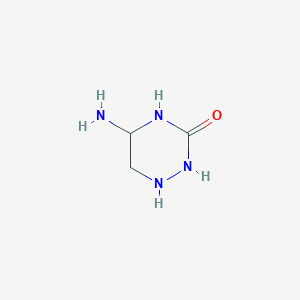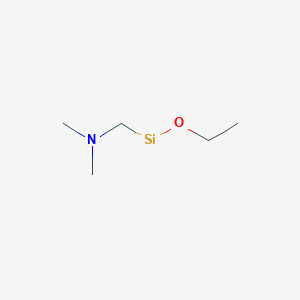
CID 53437397
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 53437397” is a chemical entity with various applications in scientific research and industry
Preparation Methods
The preparation of CID 53437397 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Synthetic Routes: The synthesis of this compound can involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions for the synthesis of this compound may include controlled temperature, pressure, and pH levels to ensure the successful formation of the compound.
Industrial Production: Industrial production methods for this compound often involve large-scale chemical reactors and purification processes to obtain the compound in high purity and yield.
Chemical Reactions Analysis
CID 53437397 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.
Substitution: Substitution reactions can occur with this compound, where specific functional groups are replaced by other groups under certain conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary depending on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions used.
Scientific Research Applications
CID 53437397 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: In medicine, this compound is investigated for its potential use in drug development and treatment of specific diseases.
Industry: In the industrial sector, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 53437397 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The molecular targets and pathways involved in its mechanism of action are crucial for understanding its potential therapeutic and industrial applications.
Properties
Molecular Formula |
C5H13NOSi |
|---|---|
Molecular Weight |
131.25 g/mol |
InChI |
InChI=1S/C5H13NOSi/c1-4-7-8-5-6(2)3/h4-5H2,1-3H3 |
InChI Key |
MYHMKUHXYIDNJH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


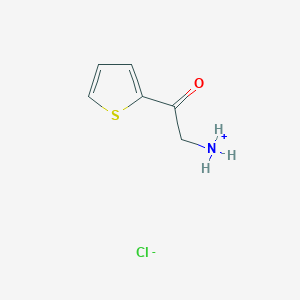
![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)

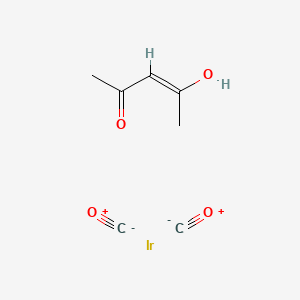
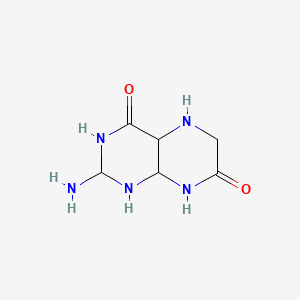
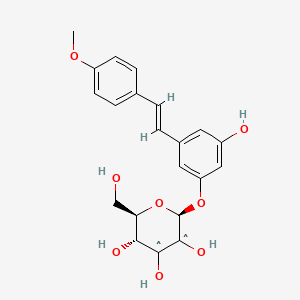

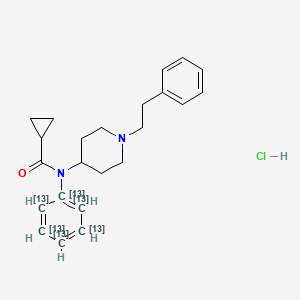
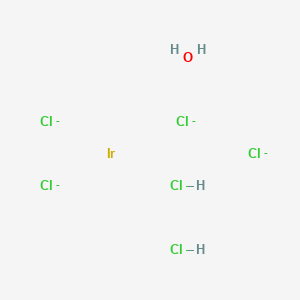
![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)
![1-Butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12352407.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)
